molecular formula C19H17NOS B7875942 2-ethyl-6-phenyl-2,3-dihydro-5H-[1,4]thiazino[2,3,4-ij]quinolin-5-one

2-ethyl-6-phenyl-2,3-dihydro-5H-[1,4]thiazino[2,3,4-ij]quinolin-5-one

Cat. No.: B7875942
M. Wt: 307.4 g/mol
InChI Key: FDWKXBXQIOXNPM-UHFFFAOYSA-N
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Description

2-ethyl-6-phenyl-2,3-dihydro-5H-[1,4]thiazino[2,3,4-ij]quinolin-5-one is a complex heterocyclic compound that features a unique fusion of thiazine and quinoline rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-ethyl-6-phenyl-2,3-dihydro-5H-[1,4]thiazino[2,3,4-ij]quinolin-5-one typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under acidic or basic conditions. The reaction often requires the use of catalysts to facilitate the formation of the thiazine and quinoline rings.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency of the production process. The choice of solvents, temperature control, and purification methods are critical factors in scaling up the synthesis for industrial applications.

Chemical Reactions Analysis

Types of Reactions

2-ethyl-6-phenyl-2,3-dihydro-5H-[1,4]thiazino[2,3,4-ij]quinolin-5-one can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can reduce double bonds or other reducible groups within the compound.

    Substitution: This reaction can replace one functional group with another, often using nucleophilic or electrophilic reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and organometallic compounds.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or amines.

Scientific Research Applications

2-ethyl-6-phenyl-2,3-dihydro-5H-[1,4]thiazino[2,3,4-ij]quinolin-5-one has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: It may serve as a probe for studying biological processes and interactions at the molecular level.

    Industry: It can be used in the development of advanced materials, such as polymers and dyes, due to its unique structural properties.

Mechanism of Action

The mechanism of action of 2-ethyl-6-phenyl-2,3-dihydro-5H-[1,4]thiazino[2,3,4-ij]quinolin-5-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or nucleic acids. The compound can modulate biological pathways by binding to these targets, leading to changes in cellular processes. The exact mechanism depends on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    2-ethyl-6-phenyl-2,3-dihydro-5H-[1,4]thiazino[2,3,4-ij]quinolin-5-one: shares structural similarities with other heterocyclic compounds, such as:

Uniqueness

The uniqueness of this compound lies in its fused ring system, which imparts distinct chemical and physical properties. This fusion enhances its stability and reactivity, making it a valuable compound for various scientific and industrial applications.

Properties

IUPAC Name

3-ethyl-11-phenyl-4-thia-1-azatricyclo[7.3.1.05,13]trideca-5,7,9(13),10-tetraen-12-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17NOS/c1-2-15-12-20-18-14(9-6-10-17(18)22-15)11-16(19(20)21)13-7-4-3-5-8-13/h3-11,15H,2,12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FDWKXBXQIOXNPM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1CN2C3=C(C=CC=C3S1)C=C(C2=O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17NOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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